2-Chloro-3-nitroaniline

描述

Systematic Nomenclature and Molecular Formula

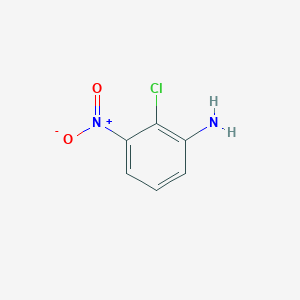

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the official name being this compound. Alternative systematic names include benzenamine, 2-chloro-3-nitro-, which reflects the substitution pattern on the benzene ring. The molecular formula C₆H₅ClN₂O₂ indicates the presence of six carbon atoms, five hydrogen atoms, one chlorine atom, two nitrogen atoms, and two oxygen atoms.

The compound's registration identifiers provide essential reference points for chemical databases and regulatory purposes. The Chemical Abstracts Service number 3970-41-0 serves as the primary registry identifier. Additional database identifiers include the MDL number MFCD00800473 and PubChem Compound Identifier 14220016. The ChemSpider identification number 11635361 provides another database reference point.

The International Chemical Identifier string provides a standardized representation of the molecular structure: InChI=1S/C6H5ClN2O2/c7-6-4(8)2-1-3-5(6)9(10)11/h1-3H,8H2. The corresponding InChIKey CMYQDOILKQVRGN-UHFFFAOYSA-N offers a hashed version for database searches. The Simplified Molecular Input Line Entry System representation C1=CC(=C(C(=C1)N+[O-])Cl)N describes the connectivity and formal charges within the molecule.

Crystallographic Data and Three-Dimensional Conformation

The three-dimensional molecular structure of this compound exhibits specific conformational characteristics that influence its physical properties and chemical behavior. The molecular geometry demonstrates the spatial arrangement of functional groups around the benzene ring, with the amino, chloro, and nitro substituents occupying adjacent positions.

Physical property measurements provide insights into the molecular packing and intermolecular interactions in the solid state. The compound exhibits a melting point range of 94-95°C, indicating relatively strong intermolecular forces. The density value of 1.5±0.1 g/cm³ reflects the molecular packing efficiency in the crystalline state. The boiling point of 318.2±22.0°C at 760 mmHg demonstrates the thermal stability and intermolecular attractions in the liquid phase.

| Physical Property | Value | Reference |

|---|---|---|

| Melting Point | 94-95°C | |

| Boiling Point | 318.2±22.0°C at 760 mmHg | |

| Density | 1.5±0.1 g/cm³ | |

| Flash Point | 146.2±22.3°C | |

| Exact Mass | 172.003952 Da | |

| Monoisotopic Mass | 172.003955 Da |

The molecular conformation demonstrates the influence of electronic effects from the substituent groups. The electron-withdrawing nature of both the chloro and nitro groups affects the electron density distribution within the aromatic system. The amino group, being electron-donating through resonance, creates an electronic gradient across the benzene ring that influences molecular properties and reactivity patterns.

Theoretical calculations suggest that the rotational barrier for the nitro group in related chloronitroaniline compounds can be significant, with energy barriers ranging from 4.6 to 11.6 kcal/mol depending on the substitution pattern. While this specific data relates to different isomers, it indicates that conformational flexibility around the nitro group attachment may be restricted in the this compound structure.

Spectroscopic Identification (Fourier Transform Infrared, Nuclear Magnetic Resonance, Ultraviolet-Visible)

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation through characteristic chemical shift patterns and coupling constants. Proton nuclear magnetic resonance analysis in deuterated chloroform solvent reveals distinct signal patterns that confirm the substitution arrangement. The aromatic proton signals appear as complex multipiples in the region δ 7.21–7.11 and δ 6.97–6.89, corresponding to the three aromatic hydrogen atoms. The amino group protons manifest as a broad signal at δ 4.40, characteristic of exchangeable protons.

Carbon-13 nuclear magnetic resonance spectroscopy demonstrates the carbon framework connectivity and electronic environment. The spectrum exhibits six distinct carbon signals corresponding to the benzene ring carbons. The chemical shifts at δ 147.61, 143.77, 130.07, 125.40, 113.47, and 109.87 reflect the electronic influence of the substituent groups on the aromatic carbon atoms. The downfield shifts of certain carbon signals indicate the deshielding effects of the electronegative chlorine and nitro substituents.

Infrared spectroscopy analysis reveals characteristic absorption bands that confirm the presence of functional groups within the molecular structure. The amino group typically exhibits stretching vibrations in the 3300-3500 cm⁻¹ region, while the nitro group demonstrates characteristic asymmetric and symmetric stretching modes around 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹, respectively. The aromatic carbon-carbon stretching vibrations appear in the 1450-1600 cm⁻¹ region, providing confirmation of the benzene ring system.

The frequency of nitro group vibrations can be influenced by intermolecular interactions and molecular environment. Research on related nitroaniline compounds indicates that the symmetric nitro stretching vibration frequency correlates with the type of interactions involving the nitro group, including hydrogen bonding and π-π interactions. This spectroscopic sensitivity makes infrared analysis particularly valuable for structural confirmation and purity assessment.

Ultraviolet-visible spectroscopy demonstrates the electronic transitions within the conjugated aromatic system. The compound exhibits characteristic absorption bands resulting from π→π* transitions within the benzene ring system, modified by the electronic effects of the substituent groups. The electron-withdrawing chloro and nitro groups, combined with the electron-donating amino group, create an extended conjugation system that influences the absorption spectrum and provides diagnostic information for compound identification.

属性

IUPAC Name |

2-chloro-3-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2/c7-6-4(8)2-1-3-5(6)9(10)11/h1-3H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMYQDOILKQVRGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80557542 | |

| Record name | 2-Chloro-3-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80557542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3970-41-0 | |

| Record name | 2-Chloro-3-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80557542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Direct Chlorination of p-Nitroaniline in Dilute Hydrochloric Acid Medium

One of the most efficient and industrially relevant methods for preparing this compound involves the direct chlorination of p-nitroaniline under controlled acidic and temperature conditions. This method is described in Chinese patent CN101343232A and offers a high-purity product with excellent yield and minimal environmental impact.

- Raw Material: p-Nitroaniline

- Reaction Medium: Dilute hydrochloric acid (typically 8–11% by mass)

- Temperature: Maintained between -20°C to +10°C, preferably -10°C to 0°C

- Chlorine Gas Feed Rate: Controlled at approximately 0.35 to 0.5 m³/h

- Molar Ratio: p-Nitroaniline to chlorine gas at 1:1 to 1:1.1

- Post-reaction: Insulation and stirring for 1–1.5 hours at reaction temperature, followed by suction filtration, washing to neutrality, and drying

- High molar yield (>97%) and purity (>94%)

- Simple process with low production cost

- No wastewater discharge due to recycling of mother liquor

- Avoids complex chlorination reagents like chlorine bleach liquor, reducing by-products and environmental hazards

| Experiment | HCl Concentration (%) | Chlorine Feed Rate (m³/h) | Reaction Temp (°C) | Product Yield (g) | Purity (%) | Molar Yield (%) |

|---|---|---|---|---|---|---|

| Example 1 | 10 | 0.49 | -10 to 0 | 24.7 | 96.3 | 98.2 |

| Example 2 | 8 | 0.49 | -10 to 0 | 24.7 | 95.8 | 98.2 |

| Example 3 | 11 | 0.49 | -10 to 0 | 24.5 | 94.8 | 97.4 |

| Example 4 | 7 | 0.49 | -10 to 0 | 24.4 | 94.6 | 97.0 |

This method's key is the direct chlorination of p-nitroaniline in acidic media at low temperatures, which favors ortho-chlorination to produce this compound with minimal side reactions.

Comparative Analysis of Preparation Methods

| Preparation Method | Raw Materials | Reaction Medium | Temperature Range (°C) | Yield (%) | Purity (%) | Environmental Impact | Notes |

|---|---|---|---|---|---|---|---|

| Direct chlorination of p-nitroaniline | p-Nitroaniline, Cl₂ | Dilute HCl (7-11%) | -20 to +10 | >97 | >94 | Low (no wastewater) | Simple, cost-effective, high quality |

| Reduction of 2-chloro-3-nitropyridine | 2-Chloro-3-nitropyridine | Anhydrous THF | -5 to +5 | Not specified | Not specified | Moderate (use of metals) | Metal-mediated reduction, more complex |

| High-pressure ammonolysis (conventional) | 3,4-Dichloronitrobenzene | Strong aqua media | High pressure | Variable | High | High (wastewater) | Complex, costly, generates ammonium salts |

Research Findings and Notes

- The direct chlorination method in dilute hydrochloric acid offers a significant advantage in terms of environmental safety by eliminating wastewater discharge and enabling mother liquor recycling.

- Maintaining low temperature during chlorination is critical to favor ortho-substitution and to suppress side reactions.

- The molar ratio of reactants and controlled chlorine feed rate are essential parameters for optimizing yield and purity.

- The reduction method using magnesium and TiCl4 is valuable for converting nitro groups to amino groups in chloro-substituted heterocycles but is less directly applicable for the nitroaniline preparation.

- Industrial conventional methods involving high-pressure ammonolysis are less favored due to high investment and environmental concerns.

化学反应分析

Types of Reactions: 2-Chloro-3-nitroaniline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like iron and hydrochloric acid or catalytic hydrogenation. [ \text{C6H4ClNO2} + 6\text{H} \rightarrow \text{C6H4ClNH2} + 2\text{H2O} ]

Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form 3-nitroaniline. [ \text{C6H4ClNO2} + \text{OH}^- \rightarrow \text{C6H4NO2NH2} + \text{Cl}^- ]

Common Reagents and Conditions:

Reduction: Iron powder and hydrochloric acid or hydrogen gas with a palladium catalyst.

Substitution: Sodium hydroxide or other strong bases.

Major Products:

Reduction: 2-Chloro-3-phenylenediamine.

Substitution: 3-Nitroaniline.

科学研究应用

Organic Chemistry

2-Chloro-3-nitroaniline serves as an intermediate in the synthesis of various organic compounds, including dyes and pigments. Its unique structure allows for diverse chemical reactions, making it valuable in developing new materials.

Pharmaceuticals

The compound is investigated for its potential biological activity , including antibacterial and antifungal properties. It can be used as a precursor for synthesizing pharmaceutical agents, particularly those targeting microbial infections.

Agrochemicals

In agriculture, it is utilized in producing herbicides and pesticides . Its efficacy in these applications is attributed to its ability to interact with biological systems at the molecular level.

Material Science

Due to its chemical stability and reactivity, this compound is explored in developing polymers and other materials with specific properties, such as enhanced durability or resistance to environmental factors.

Case Studies

| Study Title | Focus | Findings |

|---|---|---|

| Synthesis of Dyes | Investigated the use of this compound in dye production | Demonstrated successful synthesis of azo dyes with high color yield and stability. |

| Biological Activity Assessment | Evaluated the antimicrobial properties | Showed significant inhibition of bacterial growth, indicating potential for pharmaceutical applications. |

| Environmental Impact Study | Analyzed degradation pathways in soil | Identified metabolites formed during degradation that may pose ecological risks. |

作用机制

The mechanism of action of 2-chloro-3-nitroaniline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The chlorine atom can participate in substitution reactions, leading to the formation of different derivatives with potential biological activity .

相似化合物的比较

Comparison with Similar Compounds

Structurally related chloro-nitroaniline isomers share the molecular formula C₆H₅ClN₂O₂ but differ in substituent positions, leading to distinct physicochemical and toxicological profiles. Below is a detailed comparison:

3-Chloro-2-nitroaniline (CAS: 3209-13-0)

- Structure : Chlorine at position 3, nitro at position 2.

- Properties: Molecular weight 172.57 g/mol, identical to 2-chloro-3-nitroaniline. Limited data on melting/boiling points, but its ChemSpider ID (91312) and EINECS (261-782-9) confirm its distinct identity .

- Applications : Primarily used in organic synthesis intermediates.

- Safety: No explicit toxicity data, but structural similarity suggests handling precautions akin to other nitroanilines .

2-Chloro-5-nitroaniline (CAS: 6283-25-6)

- Structure : Chlorine at position 2, nitro at position 3.

- Properties : Melting point of 118–120°C , higher than this compound, likely due to altered intermolecular interactions .

- Applications : Intermediate in dye and pharmaceutical manufacturing .

4-Chloro-3-nitroaniline (CAS: 635-22-3)

- Structure : Chlorine at position 4, nitro at position 3.

- Properties : Melting point of 99–101°C and RTECS code BX1750000 .

- Applications : Key precursor for azo dyes and pharmaceuticals .

- Safety: Labeled Very Toxic (Hazard Class 6.1), with reproductive effects and NOₓ/Cl⁻ emission upon decomposition .

2-Chloro-4-nitroaniline (CAS: 89-63-4)

- Structure : Chlorine at position 2, nitro at position 4.

- Properties : Available in 99% purity; melting point data unspecified but structurally analogous to other isomers .

- Applications : Used in specialty chemical synthesis .

Comparative Data Table

Key Research Findings

Positional Effects on Reactivity : The nitro group’s position significantly influences electrophilic substitution reactivity. For example, 4-chloro-3-nitroaniline’s nitro group at the meta position reduces ring activation, making it less reactive than para-substituted analogs .

Thermal Stability : Higher melting points in 2-chloro-5-nitroaniline (118–120°C) vs. 4-chloro-3-nitroaniline (99–101°C) suggest stronger crystal packing in the former, possibly due to hydrogen-bonding networks .

Toxicity Trends : 4-Chloro-3-nitroaniline’s classification as Very Toxic underscores the heightened risk associated with meta-nitro substituents, which may enhance metabolic activation to reactive intermediates .

生物活性

2-Chloro-3-nitroaniline (C₆H₄ClN₃O₂) is an aromatic compound that has garnered attention due to its diverse biological activities and applications in various fields, including medicinal chemistry and environmental science. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C₆H₄ClN₃O₂

- Molecular Weight : 175.56 g/mol

- Appearance : Yellow to tan solid

- Melting Point : Approximately 103 °C

The biological activity of this compound is attributed to its structural components:

- Nitro Group : The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, potentially leading to cytotoxic effects.

- Chloro Group : The chlorine atom can participate in substitution reactions, allowing the formation of various derivatives that may exhibit different biological activities.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance, it has shown effectiveness against various bacterial strains, including Klebsiella pneumoniae, with a minimum inhibitory concentration (MIC) indicating its potential as a therapeutic agent .

Cytotoxicity

Research indicates that this compound possesses cytotoxic effects on certain cancer cell lines. The compound's ability to induce apoptosis in these cells has been linked to the generation of reactive oxygen species (ROS) following its metabolic activation .

Case Studies

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other nitroanilines:

Environmental Impact and Biodegradation

The environmental persistence of nitroanilines raises concerns regarding their ecological impact. Studies on the biodegradation pathways highlight the potential for microbial transformation of these compounds, which could mitigate their harmful effects in contaminated environments. Specifically, Rhodococcus sp. has been identified as capable of degrading nitroanilines effectively, suggesting a bioremediation strategy for contaminated sites .

常见问题

Q. What are the standard synthetic routes for 2-Chloro-3-nitroaniline, and what reaction conditions are critical for achieving high yield?

- Methodological Answer : The primary synthesis involves nitrating 2-chloroaniline using concentrated nitric and sulfuric acids under controlled temperatures (typically 0–5°C to prevent over-nitration). Key factors include stoichiometric control of HNO₃, slow addition to avoid exothermic side reactions, and purification via recrystallization from ethanol or aqueous solutions. Industrial methods employ continuous flow reactors for scalability .

- Reaction :

Q. What common chemical reactions does this compound undergo, and what are the typical products?

- Reduction : The nitro group can be reduced to an amine using Fe/HCl or catalytic hydrogenation (e.g., Pd/C, H₂), yielding 2-chloro-1,3-phenylenediamine.

- Substitution : The chlorine atom undergoes nucleophilic substitution with hydroxide ions (NaOH), forming 3-nitroaniline.

- Key Reagents :

- Reduction: Fe powder + HCl, or H₂/Pd.

- Substitution: NaOH (aqueous or alcoholic) .

Q. How is this compound applied in pharmaceutical research?

- It serves as a precursor for antimicrobial agents. Studies report a minimum inhibitory concentration (MIC) of 16 µg/mL against Klebsiella pneumoniae. Its nitro group generates reactive intermediates (e.g., nitro radicals) that disrupt bacterial enzymes or DNA .

Advanced Research Questions

Q. How can computational methods like density functional theory (DFT) predict the electronic properties of this compound?

- Methodological Answer : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms (as in Becke’s 1993 model) accurately model electron distribution and reaction pathways. Basis sets like 6-311G(d,p) are used to optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps), predicting sites for electrophilic/nucleophilic attack .

- Example Application : DFT studies reveal the nitro group’s electron-withdrawing effect, directing substitution to the ortho position relative to chlorine.

Q. How can researchers resolve discrepancies in solubility data for this compound across studies?

- Experimental Design :

Q. What strategies optimize catalytic hydrogenation of this compound to minimize dehalogenation?

- Approach :

- Screen catalysts (Pd/C vs. Pt/C) and solvents (methanol vs. ethyl acetate).

- Adjust H₂ pressure (1–3 atm) and temperature (25–50°C).

- Monitor reaction progress via in-situ IR or GC-MS to detect intermediates like hydroxylamines.

- Data Note : Pd/C in methanol at 30°C reduces nitro groups with <5% dehalogenation .

Environmental and Safety Considerations

Q. What biodegradation pathways exist for this compound, and how can bioremediation be applied?

- Mechanism : Microbial strains like Rhodococcus sp. degrade the compound via nitro-reductases, producing less toxic metabolites (e.g., 2-chloro-3-aminophenol). Aerobic conditions enhance breakdown efficiency.

- Research Application : Bioaugmentation of contaminated soil with Rhodococcus inoculants reduces ecological persistence .

Q. What safety protocols are essential for handling this compound in the laboratory?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。